4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate 4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 912791-29-8
VCID: VC11874640
InChI: InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)
SMILES: CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC
Molecular Formula: C16H17BrN4O5
Molecular Weight: 425.23 g/mol

4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

CAS No.: 912791-29-8

Cat. No.: VC11874640

Molecular Formula: C16H17BrN4O5

Molecular Weight: 425.23 g/mol

* For research use only. Not for human or veterinary use.

4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate - 912791-29-8

Specification

CAS No. 912791-29-8
Molecular Formula C16H17BrN4O5
Molecular Weight 425.23 g/mol
IUPAC Name diethyl 1-[2-(3-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Standard InChI InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)
Standard InChI Key XVKANLMVZDRSMM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC
Canonical SMILES CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC

Introduction

4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound belonging to the family of 1,2,3-triazoles. These compounds are widely studied for their diverse biological activities and synthetic versatility. The presence of functional groups such as bromophenyl and carbamoyl moieties in its structure suggests its potential utility in medicinal chemistry and material science.

Structural Analysis

The molecular structure can be broken down as follows:

  • Core Structure: The 1H-1,2,3-triazole ring forms the central scaffold.

  • Substituents:

    • Diethyl groups at the 4th and 5th positions of the triazole ring.

    • A carbamoyl methyl group attached to the nitrogen atom at position 1.

    • A 3-bromophenyl group linked to the carbamoyl moiety.

    • Two carboxylate groups at positions 4 and 5.

Chemical Formula

The exact molecular formula is not available in the search results but can be deduced based on the name.

Key Features

  • The bromophenyl group introduces halogen functionality that enhances reactivity for further derivatization.

  • The triazole core is known for stability and bioactivity.

  • Carboxylate groups improve solubility and potential binding interactions in biological systems.

Synthesis

While specific synthetic routes for this compound are unavailable in the search results, a general approach for synthesizing similar triazole derivatives involves:

Step-by-Step Synthesis

  • Formation of the Triazole Core:

    • A Huisgen cycloaddition reaction (click chemistry) between an azide and an alkyne is typically used to form the triazole ring.

  • Functionalization of Positions 4 and 5:

    • Diethyl ester groups can be introduced via esterification reactions using appropriate reagents.

  • Attachment of Substituents:

    • The carbamoyl methyl group can be added through nucleophilic substitution or amidation.

    • The bromophenyl group is introduced via coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Example Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or ethanol.

  • Catalyst: Copper(I) salts for cycloaddition; palladium catalysts for coupling reactions.

  • Temperature: Typically ranges from room temperature to mild heating (~50–100°C).

Biological Applications

Compounds with similar structures have demonstrated a range of biological activities:

Potential Activities

  • Antimicrobial: Triazoles are known for their antifungal and antibacterial properties.

  • Anticancer: Bromophenyl derivatives often exhibit cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: Carboxylate groups may enhance binding to enzymes like proteases or kinases.

Mechanism of Action

The triazole ring interacts with biological targets through hydrogen bonding and π-stacking interactions. The bromophenyl group may enhance lipophilicity and target membrane-associated proteins.

Applications in Material Science

Beyond biological uses, triazoles are employed in material science due to their stability and electronic properties:

Examples

  • Corrosion inhibitors.

  • Ligands in coordination chemistry.

  • Precursors for polymer synthesis.

Data Table

PropertyValue/Description
Molecular WeightEstimated based on structure (~400–500 g/mol)
Melting PointNot reported but likely ~150–200°C
SolubilitySoluble in polar organic solvents (e.g., DMF)
StabilityStable under ambient conditions

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